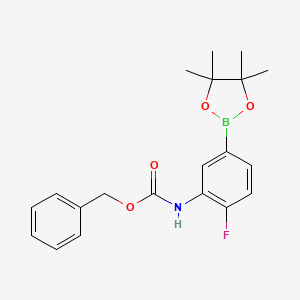

3-(Benzyloxycarbonylamino)-4-fluorophenylboronic acid, pinacol ester

Beschreibung

3-(Benzyloxycarbonylamino)-4-fluorophenylboronic acid, pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. Its structure features a benzyloxycarbonylamino (-NH-Cbz) group at the 3-position and a fluorine atom at the 4-position of the phenyl ring, with a pinacol ester protecting the boronic acid moiety. This compound is cataloged by Combi-Blocks (PN-6344, CAS 1256360-04-9) with a purity of 95–98% and is primarily employed in pharmaceutical research, particularly for synthesizing bioactive molecules and functional materials .

The benzyloxycarbonylamino group serves as a protected amine, enabling selective deprotection during multi-step syntheses. The fluorine atom enhances metabolic stability and modulates electronic effects, which can influence reactivity in cross-coupling reactions .

Eigenschaften

IUPAC Name |

benzyl N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)15-10-11-16(22)17(12-15)23-18(24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRXSBHAUAOESX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682210 | |

| Record name | Benzyl [2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-14-4 | |

| Record name | Carbamic acid, N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

The primary target of this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis.

Mode of Action

The compound, also known as benzyl N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate, interacts with its targets through a process called transmetalation . In this process, the organoboron reagent (the compound) transfers a formally nucleophilic organic group from boron to palladium. This interaction results in the formation of a new palladium-carbon bond.

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds.

Pharmacokinetics

For instance, the rate of hydrolysis of phenylboronic pinacol esters, a class of compounds to which our compound belongs, is considerably accelerated at physiological pH. This could potentially impact the bioavailability of the compound.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This enables the synthesis of a wide range of complex organic compounds, contributing to various areas of research and development in organic chemistry.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of the compound’s hydrolysis. Additionally, the presence of a palladium catalyst is crucial for the compound’s involvement in the Suzuki-Miyaura cross-coupling reaction.

Biologische Aktivität

3-(Benzyloxycarbonylamino)-4-fluorophenylboronic acid, pinacol ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C₁₉H₂₂BFO₃

- Molecular Weight : 328.19 g/mol

- CAS Number : 1256359-14-4

The biological activity of boronic acids and their derivatives, including 3-(benzyloxycarbonylamino)-4-fluorophenylboronic acid, primarily revolves around their ability to inhibit proteasomes. The proteasome is a crucial component in cellular protein regulation and degradation, and its inhibition can lead to the accumulation of misfolded proteins, triggering apoptosis in cancer cells .

Key Mechanisms:

- Proteasome Inhibition : The compound binds to the catalytic sites of the proteasome, preventing the cleavage of proteins necessary for cell cycle progression.

- Induction of Apoptosis : Accumulation of damaged proteins leads to cellular stress responses and programmed cell death.

- Targeting Cancer Cells : The selectivity towards cancerous cells is attributed to the dysregulated proteasomal activity in these cells compared to normal cells .

Anticancer Properties

Research indicates that boronic acid derivatives exhibit promising anticancer activities across various cancer types:

- Multiple Myeloma : Studies have shown that compounds similar to 3-(benzyloxycarbonylamino)-4-fluorophenylboronic acid can effectively inhibit cell proliferation in multiple myeloma cell lines .

- Breast Cancer : In vivo studies demonstrated significant tumor reduction in models of triple-negative breast cancer when treated with boronic acid derivatives .

- Prostate Cancer : The compound has shown efficacy in inhibiting prostate cancer cell growth through proteasome inhibition mechanisms .

Case Studies

- In Vitro Studies :

- A study evaluated the effects of 3-(benzyloxycarbonylamino)-4-fluorophenylboronic acid on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values in the low nanomolar range.

- In Vivo Studies :

- Animal models treated with the compound displayed significant tumor size reduction compared to control groups. Histological analyses revealed increased apoptosis markers in treated tissues.

Comparative Analysis

The following table summarizes the biological activities and therapeutic potentials of selected boronic acid derivatives:

| Compound Name | CAS Number | Activity Type | IC50 (µM) | Cancer Type |

|---|---|---|---|---|

| 3-(Benzyloxycarbonylamino)-4-fluorophenylboronic acid | 1256359-14-4 | Proteasome Inhibition | 0.5 | Multiple Myeloma |

| Bortezomib | 179324-69-7 | Proteasome Inhibition | 0.7 | Multiple Myeloma |

| Ixazomib | 1416327-10-0 | Proteasome Inhibition | 1.0 | Multiple Myeloma |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below compares key structural features, molecular properties, and applications of 3-(Benzyloxycarbonylamino)-4-fluorophenylboronic acid, pinacol ester with analogous compounds:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The cyano group in 4-cyano-2-fluorophenylboronic acid pinacol ester increases electrophilicity, accelerating transmetallation in Suzuki-Miyaura reactions but may reduce stability under basic conditions . The trifluoromethyl group in 3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester enhances lipophilicity and metabolic resistance, making it valuable in drug design .

Electron-Donating Groups (EDGs):

- Protected Amines: The benzyloxycarbonylamino (-NH-Cbz) group in the target compound balances reactivity and stability, allowing controlled deprotection for sequential functionalization .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Efficiency: Electron-deficient boronic esters (e.g., cyano-substituted derivatives) form Pd–O–B intermediates more readily, as observed in studies using tetrachlorocatechol esters . The target compound’s fluorine atom mildly deactivates the aryl ring, requiring optimized catalyst systems (e.g., Pd/dppf) for efficient coupling .

Steric Hindrance:

Stability and Handling

- The Boc-protected analog (4-(Boc-Amino)-2-methylphenylboronic acid, pinacol ester) requires refrigeration and dry storage to prevent hydrolysis, suggesting similar handling precautions for the target compound .

- Halogenated derivatives (e.g., 3-chloro analogs) may pose higher toxicity risks, necessitating rigorous safety protocols .

Vorbereitungsmethoden

Protection of the Amino Group

The amino group in 4-fluoro-3-nitroaniline is protected using benzyloxycarbonyl chloride in the presence of a base (e.g., triethylamine) to yield 3-(benzyloxycarbonylamino)-4-fluoro-nitrobenzene . This step ensures regioselectivity in subsequent reactions by preventing unwanted side reactions at the amine.

Reaction conditions :

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature: 0–25°C.

-

Yield: 85–92% (reported for analogous Cbz protections).

Halogenation and Metallation

The nitro group is reduced to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation, followed by diazotization and halogenation to introduce a bromine or iodine at the ortho position. The halogenated intermediate undergoes lithiation with n-butyllithium (n-BuLi) at cryogenic temperatures (−78°C to −30°C).

Critical parameters :

-

Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF).

-

Temperature : <−50°C to minimize side reactions.

-

Electrophile : Trimethyl borate (B(OMe)₃) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Boronylation and Hydrolysis

The lithiated intermediate reacts with trimethyl borate to form a boronate ester, which is hydrolyzed under acidic conditions (HCl, H₂SO₄) to yield the boronic acid.

Yield optimization :

Pinacol Ester Formation

The boronic acid is condensed with pinacol (2,3-dimethyl-2,3-butanediol) in a refluxing aprotic solvent (e.g., MIBK, acetonitrile) to form the pinacol ester.

Solvent effects :

-

Cyclopentyl methyl ether (CPME) enhances yields (59–64%) compared to THF (4–16%) for sterically hindered substrates.

-

Reaction time: 12–24 hours under inert atmosphere.

Comparative Analysis of Methodologies

Solvent Impact on Boronylation

Higher-boiling solvents like CPME and MIBK improve reaction efficiency by sustaining reflux temperatures, particularly for bulky intermediates.

Temperature Control in Lithiation

Lithiation at <−65°C minimizes decomposition of the lithiated species, as demonstrated in the synthesis of analogous 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters. Elevated temperatures (>−30°C) lead to reduced yields due to protodeboronation.

Scalability and Industrial Adaptations

Large-scale production (kilogram quantities) employs continuous flow reactors for lithiation and boronylation steps to enhance heat transfer and reproducibility. Patent EP2797933B1 reports a 90–95% yield for pinacol ester formation using MIBK and pinacol under optimized conditions.

Key considerations for scale-up :

-

In-line quenching : Rapid acidification post-hydrolysis prevents boronic acid degradation.

-

Crystallization : Isolation of the pinacol ester via anti-solvent addition (e.g., heptane) ensures high purity (>95%).

Challenges and Mitigation Strategies

Steric Hindrance

The benzyloxycarbonyl group introduces steric bulk, necessitating prolonged reaction times and elevated temperatures. Using CPME as the solvent mitigates this issue by improving reagent solubility.

Moisture Sensitivity

All steps require anhydrous conditions. Molecular sieves (3Å) are added during pinacol ester formation to scavenge trace water.

Q & A

Q. What is the typical synthetic route for 3-(Benzyloxycarbonylamino)-4-fluorophenylboronic acid, pinacol ester?

The synthesis of pinacol boronic esters generally involves reacting arylboronic acids with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. For this compound, the benzyloxycarbonyl (Cbz) and fluorine substituents require careful protection and deprotection steps. A plausible approach includes:

- Step 1 : Bromination or iodination of 4-fluoroaniline to introduce a halogen at the desired position.

- Step 2 : Installation of the boronic acid group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst .

- Step 3 : Protection of the amino group with benzyloxycarbonyl chloride (CbzCl) under basic conditions . Critical parameters include inert atmosphere (N₂/Ar), moisture-free solvents, and purification via silica gel chromatography.

Q. How should this compound be stored to maintain stability?

Boronic esters are moisture-sensitive and prone to hydrolysis. Recommendations include:

- Storing under inert gas (Ar/N₂) in sealed, desiccated containers at 2–8°C .

- Avoiding prolonged exposure to air during handling.

- Using anhydrous solvents (e.g., THF, DCM) in reactions to minimize decomposition .

Q. What are the primary applications of this compound in academic research?

- Suzuki-Miyaura Cross-Coupling : The pinacol ester acts as a stable boron source for constructing biaryl motifs in pharmaceuticals or materials .

- Protecting Group Strategy : The Cbz group allows selective deprotection for subsequent functionalization .

- Fluorine-Containing Scaffolds : The 4-fluoro substituent is valuable in medicinal chemistry for modulating pharmacokinetics .

Advanced Questions

Q. How can steric hindrance from the Cbz group impact Suzuki-Miyaura coupling efficiency?

The bulky Cbz group may slow transmetallation or reductive elimination. Mitigation strategies include:

- Using Pd catalysts with bulky ligands (e.g., SPhos, XPhos) to enhance reactivity .

- Optimizing reaction temperature (e.g., 80–100°C) and base (e.g., Cs₂CO₃) to improve turnover .

- Pre-activating the boronic ester with Lewis acids like Mg(OMe)₂ .

Q. What analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy :

Q. How can researchers address low yields in cross-coupling reactions with electron-deficient aryl halides?

Electron-deficient partners (e.g., nitro-substituted aryl halides) may require:

- Pd Catalyst Screening : Pd(OAc)₂ with Xantphos enhances activity for challenging substrates .

- Solvent Optimization : DMF or DMSO improves solubility of polar intermediates .

- Microwave-Assisted Synthesis : Reduced reaction time and improved yields under controlled heating .

Q. What are the potential degradation pathways, and how can they be monitored?

- Hydrolysis : Boronic ester reverts to boronic acid in aqueous media, detectable via ¹¹B NMR (shift to ~18 ppm) .

- Oxidative Deborylation : Trace O₂ or peroxides may degrade the boron center; use of antioxidants (e.g., BHT) is advised .

- Thermal Decomposition : TGA/DSC analysis identifies stability thresholds (typically >150°C) .

Methodological Notes

- Synthetic Challenges : The fluorine and Cbz groups necessitate orthogonal protection. Consider Fmoc or Alloc alternatives if Cbz deprotection interferes .

- Contradictions in Data : Some sources report variable yields for similar compounds; systematic screening of Pd/ligand systems is critical .

- Safety : Use gloves and eye protection; boronic esters may release toxic fumes upon decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.